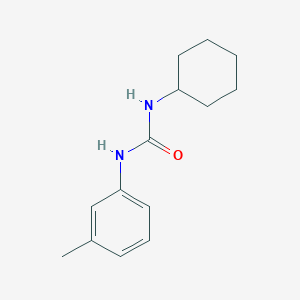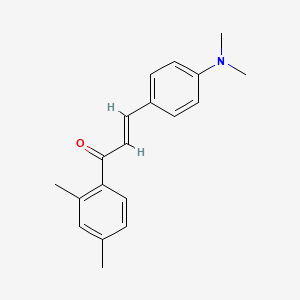
5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide is an organic compound with the molecular formula C14H8BrF4NO and a molecular weight of 362.124 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can undergo nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The exact mechanism of action of 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of halogens and trifluoromethyl groups can influence its binding affinity and activity towards various biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
- 5-Bromo-2-fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide
- 5-Bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
Uniqueness
5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
853317-14-3 |
|---|---|
Molekularformel |
C14H8BrF4NO |
Molekulargewicht |
362.12 g/mol |
IUPAC-Name |
5-bromo-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8BrF4NO/c15-9-4-5-12(16)11(7-9)13(21)20-10-3-1-2-8(6-10)14(17,18)19/h1-7H,(H,20,21) |
InChI-Schlüssel |
AQBOVMPSCYNVDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




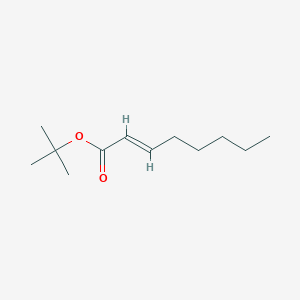
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
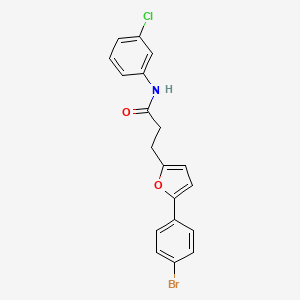

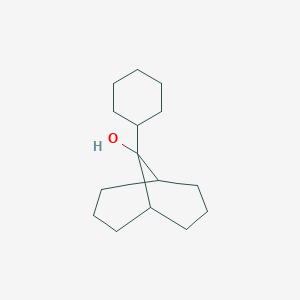


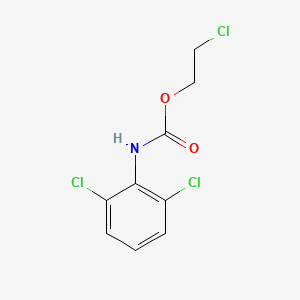

![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)
